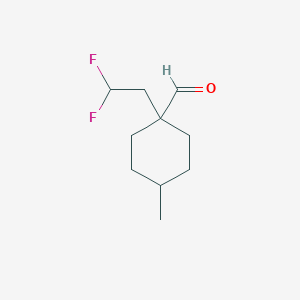
N-cyclopropyl-N-propylsulfamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N-propylsulfamoyl chloride: is an organic compound with the molecular formula C₆H₁₂ClNO₂S and a molecular weight of 197.68 g/mol . This compound is characterized by the presence of a cyclopropyl group, a propyl group, and a sulfamoyl chloride functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-propylsulfamoyl chloride typically involves the reaction of cyclopropylamine and propylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Cyclopropylamine} + \text{Propylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: N-cyclopropyl-N-propylsulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substituted Sulfamoyl Compounds: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions applied.
科学的研究の応用
N-cyclopropyl-N-propylsulfamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfamoyl derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-cyclopropyl-N-propylsulfamoyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reagent.
類似化合物との比較
- N-cyclopropyl-N-methylsulfamoyl chloride
- N-cyclopropyl-N-ethylsulfamoyl chloride
- N-propylsulfamoyl chloride
Comparison: N-cyclopropyl-N-propylsulfamoyl chloride is unique due to the presence of both cyclopropyl and propyl groups, which impart distinct chemical properties
特性
分子式 |
C6H12ClNO2S |
|---|---|
分子量 |
197.68 g/mol |
IUPAC名 |
N-cyclopropyl-N-propylsulfamoyl chloride |
InChI |
InChI=1S/C6H12ClNO2S/c1-2-5-8(6-3-4-6)11(7,9)10/h6H,2-5H2,1H3 |
InChIキー |
RYCPVBGSUAGBHJ-UHFFFAOYSA-N |
正規SMILES |
CCCN(C1CC1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13315864.png)
![(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B13315870.png)
![2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13315873.png)
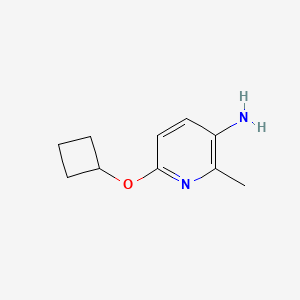
![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B13315884.png)
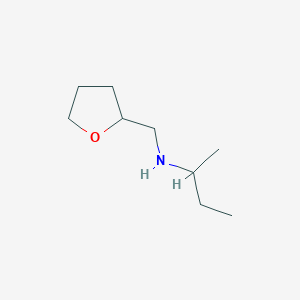
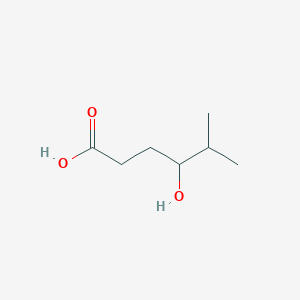


![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B13315916.png)
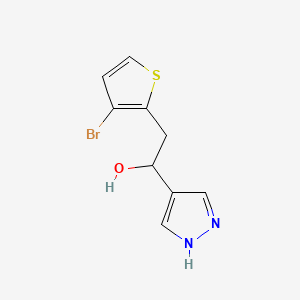

![7-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13315944.png)
